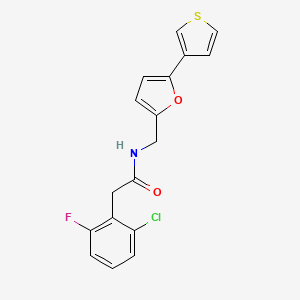
(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic organic compound characterized by its complex structure, which includes a quinazolinone core, a phenethyl group, and a p-tolyl urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenethyl Group: The phenethyl group is usually introduced via a Friedel-Crafts alkylation reaction, where the quinazolinone is treated with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Urea Derivative: The final step involves the reaction of the quinazolinone derivative with p-tolyl isocyanate under mild conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Products include phenylacetic acid derivatives.
Reduction: Products include dihydroquinazoline derivatives.
Substitution: Products vary depending on the substituents introduced, such as halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Studies have shown that derivatives of quinazolinone exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the phenethyl and p-tolyl groups may enhance these activities, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial chemicals.
作用機序
The mechanism of action of (E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenethyl group may enhance binding affinity, while the p-tolyl urea moiety could contribute to the compound’s stability and solubility.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.
Urea Derivatives: Compounds like N-phenyl-N’-p-tolylurea and N,N’-diphenylurea are structurally similar but lack the quinazolinone core.
Uniqueness
(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is unique due to the combination of its quinazolinone core, phenethyl group, and p-tolyl urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
941895-71-2 |
|---|---|
分子式 |
C24H22N4O2 |
分子量 |
398.466 |
IUPAC名 |
1-(4-methylphenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C24H22N4O2/c1-17-11-13-19(14-12-17)25-23(29)27-22-20-9-5-6-10-21(20)26-24(30)28(22)16-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H2,25,27,29) |
InChIキー |
KQBHQKJBSWDOKF-HPNDGRJYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2716845.png)
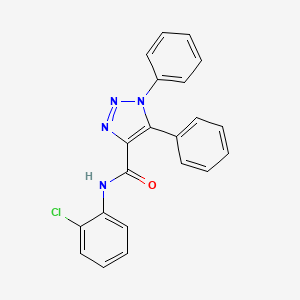
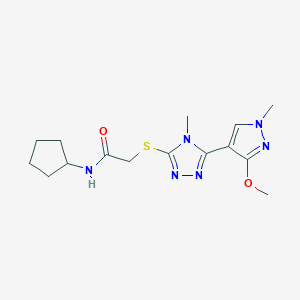
![N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2716850.png)
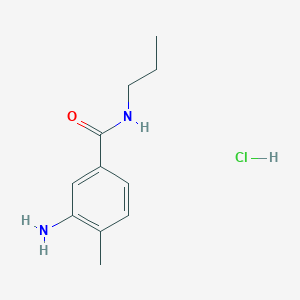
![N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716860.png)
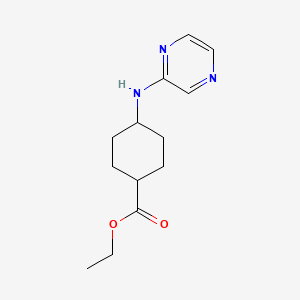
![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea](/img/structure/B2716862.png)
![N-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2716863.png)
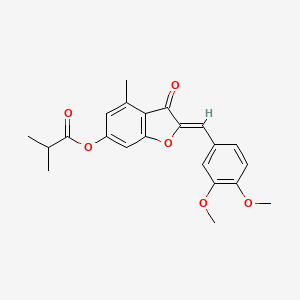
![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2716866.png)
![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2716867.png)
